molecular formula C11H8F2N2O2 B3035035 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 288252-20-0

1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3035035
CAS No.: 288252-20-0
M. Wt: 238.19 g/mol
InChI Key: ZPUYQNXDSDQEHK-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a 3,4-difluorophenyl group at position 1, a methyl group at position 5, and a carboxylic acid moiety at position 4 of the pyrazole ring.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-6-8(11(16)17)5-14-15(6)7-2-3-9(12)10(13)4-7/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUYQNXDSDQEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC(=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The difluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazole compounds.

Scientific Research Applications

Fungicides

This compound serves as a key intermediate in the production of several succinate dehydrogenase inhibitor (SDHI) fungicides. These fungicides are effective against a range of fungal pathogens that affect crops. Notable examples include:

Fungicide Name Year Registered Active Ingredient
Isopyrazam20103-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Sedaxane20113-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Fluxapyroxad20113-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Benzovindiflupyr20123-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Pydiflumetofen20163-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Inpyrfluxam20193-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

These fungicides are known for their broad-spectrum activity against various fungal diseases, including those caused by Alternaria species, which are responsible for early blight in tomatoes and potatoes .

Environmental Impact and Metabolism

Research indicates that 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid can be a metabolite of several marketed fungicides such as fluxapyroxad and pydiflumetofen. Consequently, it may be present in agricultural environments where these fungicides are applied. Studies have shown that while effective against many crop pests, these compounds do not exhibit significant activity against oomycetes like Phytophthora infestans, which causes late blight in potatoes .

Case Studies

Several studies have documented the efficacy of SDHI fungicides derived from this compound:

Case Study 1: Efficacy Against Zymoseptoria tritici

A study conducted in Europe demonstrated that fungicides containing this pyrazole derivative effectively controlled Zymoseptoria tritici, a major pathogen affecting wheat crops. The results indicated a reduction in disease severity by up to 60% when applied at the recommended rates .

Case Study 2: Environmental Persistence

Research published by the US Geological Survey highlighted the prevalence of fluxapyroxad and its metabolites in surface waters near agricultural areas. The findings raised concerns regarding the environmental persistence of these compounds and their potential impact on non-target organisms .

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Key Observations :

  • Carboxylic Acid Position : The COOH group at position 4 is conserved across analogs, suggesting its critical role in binding interactions (e.g., with enzymes or metal ions) .
  • Steric and Electronic Effects : Bulkier groups like trifluoromethyl (CF₃) or thiazole rings () reduce solubility but may enhance target specificity .

Biological Activity

1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 288252-20-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, emphasizing its anticancer, antifungal, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H8F2N2O2C_{11}H_{8}F_{2}N_{2}O_{2} with a molecular weight of 238.19 g/mol. The structure features a pyrazole ring substituted with a difluorophenyl group and a carboxylic acid moiety, which enhances its biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with difluorobenzene under controlled conditions. Various synthetic routes have been explored to optimize yield and purity while minimizing environmental impact.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1H-pyrazole derivatives, particularly in inhibiting the growth of various cancer cell lines. The compound has shown promising results against:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Lung Cancer
  • Colorectal Cancer

The mechanism of action appears to involve the inhibition of critical cancer-related targets such as:

TargetMechanism
Topoisomerase IIDisruption of DNA replication
EGFRInhibition of cell signaling pathways
VEGFRReduction of angiogenesis

Studies have demonstrated that compounds containing the 1H-pyrazole scaffold can exhibit both antiproliferative activity in vitro and antitumor activity in vivo, suggesting their potential as novel anticancer agents .

Antifungal Activity

In addition to anticancer effects, this compound has also been evaluated for antifungal properties . A series of related compounds were tested against various phytopathogenic fungi, showing moderate to excellent antifungal activity. For instance, some derivatives exhibited higher efficacy than standard antifungal agents like boscalid .

Anti-inflammatory Activity

The compound's anti-inflammatory effects are attributed to its ability to inhibit certain enzymes involved in inflammatory pathways. This includes the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Case Studies

Case Study 1: Anticancer Evaluation
A recent study synthesized several pyrazole derivatives and evaluated their cytotoxicity against MDA-MB-231 and HepG2 cell lines. Among these, compounds with specific substitutions on the pyrazole ring showed enhanced potency compared to others .

Case Study 2: Antifungal Testing
Research conducted on a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrated significant antifungal activity against seven strains of phytopathogenic fungi. The most potent compound was found to inhibit mycelial growth effectively .

Q & A

Basic Research Question

  • FTIR : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for carboxylic acid) and confirms hydrolysis completion .
  • NMR : ¹H/¹³C NMR resolves substitution patterns (e.g., difluorophenyl protons show splitting due to J coupling) .
  • X-ray crystallography : Determines molecular geometry, dihedral angles between pyrazole and aryl rings, and hydrogen-bonding networks .

How can DFT calculations predict electronic properties and stability?

Advanced Research Question
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level can:

  • Optimize geometry : Compare computed bond lengths/angles with crystallographic data to validate structural models .
  • Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess reactivity and stability (~4.5 eV for similar pyrazole derivatives) .
  • Electrostatic potential maps : Highlight electron-deficient regions (e.g., fluorine atoms) for nucleophilic attack predictions .

How to resolve contradictions between experimental and computational spectral data?

Advanced Research Question
Discrepancies in IR or NMR data may arise from solvent effects or crystal packing. Strategies include:

  • Solvent correction in DFT : Incorporate polarizable continuum models (PCM) for solvent-dependent shifts .
  • Vibrational mode analysis : Assign experimental IR peaks to specific motions (e.g., O–H stretching in carboxylic acid) using potential energy distribution (PED) calculations .
  • Dynamic effects : Consider temperature-dependent conformational changes in simulations .

How do difluorophenyl substituents influence physicochemical properties and bioactivity?

Advanced Research Question

  • Lipophilicity : Fluorine atoms increase logP, enhancing membrane permeability .
  • Electronic effects : Electron-withdrawing fluorine groups stabilize the pyrazole ring, reducing susceptibility to oxidation .
  • Bioactivity : Fluorine substitution can enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

What impurities arise during synthesis, and how are they identified?

Basic Research Question
Common by-products include:

  • Unhydrolyzed esters : Detected via residual ester C=O signals in IR (~1740 cm⁻¹) .
  • Cross-coupling by-products : Use HPLC-MS to identify unreacted boronic acids or homocoupling products .
  • Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates the pure acid .

How to design biological assays for target interaction studies?

Advanced Research Question

  • In silico docking : Use AutoDock Vina to predict binding modes with targets (e.g., COX-2 or kinases) .
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., fluorescence-based) under physiological pH (7.4) .
  • SAR analysis : Compare activity of derivatives with varied substituents (e.g., methyl vs. ethyl groups) .

How does fluorine substitution position affect derivatization reactivity?

Advanced Research Question

  • Para vs. meta fluorine : Para-substitution increases steric hindrance, slowing nucleophilic aromatic substitution .
  • Electrophilic fluorination : Use Selectfluor® to introduce fluorine at specific positions, monitored by ¹⁹F NMR .
  • Cross-coupling efficiency : 3,4-Difluorophenyl groups enhance Pd-catalyzed coupling due to electron-deficient aryl rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-(3,4-difluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid

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